(2-Isocyanoethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Organic Synthesis:

The isocyanide group (-N=C) in (2-isocyanoethyl)benzene can be readily transformed into various functional groups, making it a valuable precursor for organic synthesis. Researchers have explored its use in the synthesis of:

- Heterocycles: These are cyclic compounds containing atoms other than carbon in the ring. Studies suggest (2-isocyanoethyl)benzene can be converted into valuable heterocycles like pyridines and pyrazoles, which have applications in medicinal chemistry and materials science [].

- Peptides and Amides: The isocyanide group can react with amines to form peptide bonds, the building blocks of proteins. This opens up potential applications in the development of new peptide-based drugs and materials [].

Ligand Design:

The combination of an aromatic ring and an isocyanide group in (2-isocyanoethyl)benzene makes it a potential candidate for ligand design. Ligands are molecules that bind to metal ions, forming complexes with unique properties. These complexes can be used as catalysts in various chemical reactions or as materials with specific functionalities. However, specific research on (2-isocyanoethyl)benzene as a ligand is scarce and requires further investigation [].

Material Science Applications:

The aromatic ring and the functional isocyanide group in (2-isocyanoethyl)benzene suggest potential applications in material science. The compound could be explored for:

- Polymer Synthesis: The isocyanide group can participate in polymerization reactions, leading to the formation of new polymers with specific properties. However, specific research on (2-isocyanoethyl)benzene in this context is limited [].

- Organic Electronics: The aromatic ring and the electron-withdrawing isocyanide group could potentially contribute to the development of organic electronic materials. However, further research is needed to explore this possibility.

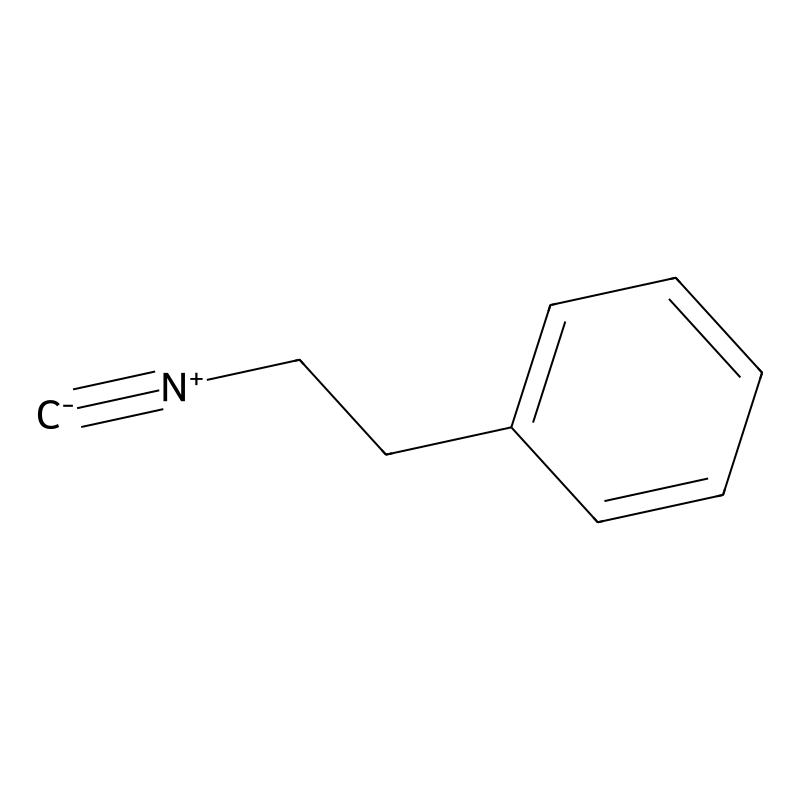

(2-Isocyanoethyl)benzene, with the chemical formula C₉H₉N and CAS number 59795-89-0, is an organic compound characterized by the presence of an isocyanide functional group attached to a benzene ring. This compound is classified as a nitrile derivative and is recognized for its utility in organic synthesis. The structure features a benzene ring bonded to an isocyanoethyl group, which imparts unique reactivity and properties.

- Ugi Reaction: This compound serves as a key reagent in Ugi multicomponent reactions, where it reacts with aldehydes, amines, and carboxylic acids to form complex products such as peptides and heterocycles. For example, it can react with formaldehyde and amines to yield diverse Ugi adducts .

- Cycloaddition Reactions: (2-Isocyanoethyl)benzene can undergo cycloaddition reactions, which are valuable for synthesizing cyclic compounds.

- Nucleophilic Additions: The isocyanide group can participate in nucleophilic addition reactions, allowing for the formation of various derivatives.

Several methods exist for the synthesis of (2-Isocyanoethyl)benzene:

- From N-Phenethylformamide: A model reaction involves the dehydration of N-phenethylformamide to yield (2-isocyanoethyl)benzene .

- Direct Synthesis: It can be synthesized through the reaction of benzyl chloride with potassium cyanate under basic conditions, leading to the formation of the isocyanide.

- Multicomponent Reactions: The compound can also be produced via multicomponent reactions involving various substrates, enhancing efficiency and reducing waste .

(2-Isocyanoethyl)benzene finds applications primarily in synthetic organic chemistry:

- Synthetic Intermediate: It serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

- Reagent in Multicomponent Reactions: Its role in Ugi reactions allows for the rapid construction of complex molecular architectures, making it valuable in drug discovery and development .

Research on interaction studies involving (2-Isocyanoethyl)benzene typically focuses on its reactivity with other chemical species rather than biological interactions. The compound's ability to participate in diverse chemical transformations makes it an interesting subject for studies aimed at understanding reaction mechanisms and developing new synthetic methodologies.

Several compounds share structural similarities with (2-Isocyanoethyl)benzene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzyl isocyanide | Isocyanide | Simpler structure; used in similar synthetic pathways. |

| 3-Isocyanopropylbenzene | Isocyanide | Contains a propyl chain; different steric effects. |

| Phenylisocyanide | Isocyanide | Directly related; used in various organic syntheses. |

Uniqueness of (2-Isocyanoethyl)benzene

What sets (2-Isocyanoethyl)benzene apart from its analogs is its specific positioning of the isocyanide group relative to the benzene ring, which influences its reactivity patterns and makes it particularly useful in multicomponent reactions like the Ugi reaction. Its ability to form complex structures rapidly distinguishes it within synthetic chemistry applications.

The compound was first registered in chemical databases in the early 2000s, with its synthesis methods and properties being progressively elucidated over the past two decades. It is primarily synthesized via dehydration of N-phenethylformamide or related phenethylamine derivatives, which introduces the isocyano group, a rare but synthetically valuable functional group in organic chemistry.

Nomenclature and Structural Classification

- IUPAC Name: (2-Isocyanoethyl)benzene

- Synonyms: Phenylethyl isocyanide, 2-Phenylethyl isocyanide

- CAS Number: 59795-89-0

- Molecular Formula: C₉H₉N

- Structure: The molecule consists of a benzene ring attached to a two-carbon ethyl chain terminating in an isocyano group (-N≡C), which is a linear functional group with a triple bond between nitrogen and carbon.

The compound belongs to the class of isocyanides (or isonitriles), known for their unique electronic structure and reactivity, making them distinct from other nitrogen-containing organic compounds.

Importance in Synthetic Organic Chemistry

(2-Isocyanoethyl)benzene is a versatile intermediate in synthetic organic chemistry due to the high reactivity of the isocyano group. This group enables the compound to participate in a variety of multicomponent reactions, such as the Ugi reaction, which allows the formation of complex molecules by combining multiple reactants in a single step. The compound’s electrophilic isocyano group reacts readily with nucleophiles like water, alcohols, and amines, facilitating the synthesis of diverse functionalized molecules including tetrazoles, bisamides, and heterocyclic compounds.

Its ability to form ligands in coordination chemistry also makes it valuable in catalyst design and materials science, where metal complexes derived from such ligands can exhibit unique catalytic or electronic properties.

Research Significance and Applications

Research into (2-Isocyanoethyl)benzene has demonstrated its utility in several domains:

Medicinal Chemistry: The compound serves as a pharmacophoric group in drug discovery. For example, palladium-catalyzed reactions involving this isocyanide have been used to synthesize α-ketoamides with high selectivity, highlighting its potential in developing biologically active molecules.

Material Science: Its incorporation into polymers and materials can enhance mechanical and thermal properties. The compound’s reactivity allows for modifications that tailor optical or electronic properties, useful in sensors and electronic devices.

Synthetic Methodology: It has been employed in multicomponent reactions to efficiently produce isoquinolone derivatives, which are important scaffolds in medicinal chemistry. Studies have shown good yields (up to 74%) in such syntheses, demonstrating scalability and applicability in complex molecule construction.

Chemical and Physical Properties of (2-Isocyanoethyl)benzene

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₉H₉N | |

| Molecular Weight | 131.17 g/mol | |

| Appearance | Clear light yellow liquid | |

| Density | 0.95 g/cm³ | At room temperature |

| Boiling Point | 52 °C (2.25 mmHg) | Reduced pressure |

| Melting Point | Not available (N/A) | |

| Refractive Index | 1.518 – 1.52 | |

| LogP (octanol-water) | 1.38 | Indicates moderate lipophilicity |

| CAS Number | 59795-89-0 |

Structural Representation

2D Structure

The 2D structure shows a benzene ring connected via a two-carbon ethyl chain to an isocyano group (-N≡C).

3D Conformer

The 3D conformer reveals the linear geometry of the isocyano group and the spatial arrangement of the ethyl linker relative to the aromatic ring, which influences its reactivity and interaction with other molecules.

Synthetic Routes and Reactivity

Synthesis

The primary synthetic method involves the dehydration of N-phenethylformamide or related precursors to introduce the isocyano group. Alternative methods include reactions of phenethylamine derivatives with reagents that convert amines into isocyanides.

Chemical Reactivity

- The isocyano group is electrophilic and reacts with nucleophiles such as water, alcohols, and amines, forming carbamates, imidic acids, or other derivatives.

- It participates in multicomponent reactions like the Ugi reaction, enabling the synthesis of complex heterocycles and amides.

- The compound can act as a ligand in coordination complexes, binding metal ions and influencing catalytic activity.

Classical Synthesis Approaches

Dehydration of N-phenethylformamide

The dehydration of N-phenethylformamide represents the most established route for synthesizing (2-isocyanoethyl)benzene [3]. This classical approach involves the conversion of the corresponding formamide precursor through elimination of water under the influence of strong dehydrating agents [4]. The reaction proceeds through an intermediate where the formamide oxygen attacks the electrophilic dehydrating agent, followed by base-mediated elimination to form the isocyanide functional group [2].

The N-phenethylformamide starting material (CAS: 23069-99-0) has a molecular weight of 149.190 and exhibits a boiling point of 335.8±21.0°C at 760 mmHg [5]. The dehydration process typically requires carefully controlled conditions to ensure complete conversion while minimizing side reactions [3]. Research has demonstrated that the reaction mechanism involves nucleophilic attack by the formamide oxygen on the dehydrating agent, followed by intramolecular rearrangement and elimination [2].

Phosphorus Oxychloride-mediated Synthesis

Phosphorus oxychloride has historically served as the primary dehydrating agent for isocyanide synthesis from formamides [3] [4]. The classical protocol employs phosphorus oxychloride in dichloromethane at low temperatures, typically below 0°C, in the presence of excess triethylamine [6]. This method achieves yields of up to 82% for (2-isocyanoethyl)benzene synthesis [2].

The reaction mechanism involves initial activation of the formamide carbonyl by phosphorus oxychloride, forming a phosphorylated intermediate [7]. Subsequent base-mediated elimination generates the isocyanide product while releasing phosphoric acid derivatives as byproducts [3]. The use of triethylamine serves dual purposes: neutralizing acid byproducts and facilitating the elimination step [6].

Temperature control proves critical in phosphorus oxychloride-mediated synthesis, as elevated temperatures can lead to isocyanide decomposition or unwanted side reactions [7]. The reaction typically requires 1-3 hours at 0°C for complete conversion [3]. Workup involves careful aqueous quenching while maintaining basic conditions to prevent isocyanide hydrolysis [4].

Optimization of Traditional Synthetic Routes

Optimization studies have focused on improving yields, reducing reaction times, and minimizing environmental impact of classical synthesis methods [7]. Research has demonstrated that reaction concentration significantly affects yield, with 2 molar solutions in dichloromethane providing optimal results [8]. Higher concentrations dramatically reduce reaction times from several hours to less than 10 minutes [3].

Solvent selection studies have explored alternatives to dichloromethane, evaluating methyl tetrahydrofuran and other green solvents [9]. The ratio of dehydrating agent to base has been systematically optimized, with 1:3 phosphorus oxychloride to triethylamine ratios providing consistent results [6]. Temperature optimization revealed that maintaining temperatures between -50°C and 0°C maximizes yield while preventing decomposition [7].

Modern Synthetic Approaches

Green Chemistry Methodologies

Modern green chemistry approaches have revolutionized isocyanide synthesis by replacing hazardous reagents with environmentally benign alternatives [10]. Research has demonstrated successful synthesis using para-toluenesulfonyl chloride as a dehydrating agent, eliminating the need for phosphorus oxychloride [7]. This approach achieves yields up to 98% for aliphatic isocyanides while significantly reducing environmental impact [9].

The green chemistry methodology employs sodium hydrogen carbonate as a base instead of triethylamine, reducing toxicity and improving safety profiles [10]. Environmental factor calculations demonstrate substantial improvements, with values as low as 6.45 compared to traditional methods [7]. The replacement of dichloromethane with water-based systems represents a significant advancement in sustainable synthesis [2].

Process Mass Intensity calculations reveal that green methodologies generate significantly less organic waste compared to classical approaches [2]. The elimination of toxic phosphorus compounds and halogenated solvents aligns with green chemistry principles while maintaining synthetic efficiency [10]. These methodologies satisfy multiple green chemistry principles, including waste prevention, safer chemical design, and renewable feedstocks [2].

Solvent-free and Reduced-solvent Strategies

Solvent-free synthesis represents a paradigm shift in isocyanide preparation, eliminating organic solvents entirely [6]. Research demonstrates that phosphorus oxychloride can be used directly with triethylamine under solvent-free conditions at 0°C [11]. This approach yields products in excellent purity within 5 minutes, dramatically reducing reaction times [12].

Reduced-solvent strategies employ minimal amounts of environmentally benign solvents such as ethyl acetate or methyl tetrahydrofuran [9]. These methods achieve comparable yields to traditional approaches while reducing environmental impact by factors of 6-10 [8]. The elimination of aqueous workup procedures further reduces waste generation and improves atom economy [4].

Mechanochemical approaches using ball-milling techniques have demonstrated successful isocyanide synthesis with significantly reduced solvent requirements [13]. These methods employ grinding auxiliaries such as sodium chloride to facilitate reagent mixing and reaction progress [14]. Yields up to 71% have been achieved within 30 minutes using mechanochemical activation [6].

Micellar Catalysis Approaches

Micellar catalysis represents an innovative approach enabling isocyanide synthesis in aqueous media [2]. Research utilizing TPGS-750-M surfactant demonstrates successful (2-isocyanoethyl)benzene synthesis in water at room temperature [10]. This methodology employs para-toluenesulfonyl chloride as dehydrating agent with sodium hydrogen carbonate as base [2].

The micellar system creates hydrophobic microenvironments within aqueous solution, allowing water-insoluble reagents to dissolve and react effectively [10]. Micelles function as nanoreactors operating at high reagent concentrations, dramatically increasing reaction probability [2]. The dynamic equilibrium between micelle-bound and free surfactant molecules facilitates reagent incorporation and product release [10].

Optimization studies reveal that 1 molar formamide concentration in 5% TPGS-750-M solution provides optimal yields of 64% [2]. The methodology enables recycling of the micellar aqueous phase, with only slight yield decreases over multiple cycles [10]. Process Mass Intensity calculations demonstrate reduced waste generation compared to traditional organic solvent-based methods [2].

Large-scale Production Considerations

Scalability Parameters and Challenges

Large-scale isocyanide production faces unique challenges related to handling volatile, odorous compounds and maintaining product quality [8]. Scalability studies demonstrate successful synthesis from 0.2 millimolar to 500 millimolar scales using optimized protocols [3]. The methodology shows proven scalability over 5 orders of magnitude while maintaining yields and purity [4].

Critical scalability parameters include maintaining adequate dead volume in reaction vessels to accommodate vigorous mixing [15]. Research recommends using reaction flasks at least 2 liters for scales of 100 millimoles or greater [15]. Temperature control becomes increasingly challenging at larger scales due to heat generation during exothermic dehydration reactions [3].

Vapor management represents a significant challenge in large-scale production due to the volatile nature of isocyanide products [8]. Industrial installations require specialized ventilation systems and vapor recovery equipment to manage emissions [15]. The implementation of continuous flow technology offers solutions for large-scale production while maintaining safety and product quality [16].

Sustainability Metrics in Large-scale Synthesis

Sustainability assessment of large-scale isocyanide production employs multiple metrics including Environmental Factor values, Process Mass Intensity, and carbon footprint analysis [7]. Research demonstrates that green chemistry methodologies achieve Environmental Factor values of 6.45 compared to 25-30 for traditional methods [9]. Process Mass Intensity calculations reveal 3-fold improvements when excluding water from calculations [2].

Life cycle assessment studies indicate significant environmental benefits from implementing green synthesis methodologies [17]. The elimination of chlorinated solvents reduces ozone depletion potential while decreasing volatile organic compound emissions [10]. Water-based synthesis systems generate primarily aqueous waste streams that require less energy-intensive treatment processes [2].

Carbon footprint analysis reveals substantial reductions when implementing renewable energy sources for large-scale production [18]. The SusIsocyanide project demonstrates potential for utilizing visible light and bio-based feedstocks to achieve carbon-neutral production [19]. Integration of flow chemistry with renewable energy sources offers pathways to sustainable large-scale manufacturing [17].

Economic Viability Analysis

Economic analysis of large-scale (2-isocyanoethyl)benzene production considers raw material costs, energy requirements, and waste treatment expenses [20]. Traditional phosphorus oxychloride-based synthesis incurs high costs for hazardous waste disposal and specialized equipment requirements [8]. Green chemistry methodologies reduce operating costs through elimination of expensive organic solvents and simplified waste treatment [7].

Capital investment requirements vary significantly between traditional and modern synthesis approaches [20]. Traditional methods require specialized low-temperature equipment and extensive safety systems for handling toxic reagents [21]. Green methodologies enable use of standard equipment and reduced safety infrastructure, lowering capital requirements [10].

Process economics favor green chemistry approaches due to reduced raw material costs and simplified purification requirements [9]. Para-toluenesulfonyl chloride costs significantly less than phosphorus oxychloride while offering comparable synthetic efficiency [7]. The elimination of extensive aqueous workup procedures reduces processing time and energy requirements [2].

Purification Strategies

Column Chromatography Optimization

Column chromatography optimization for (2-isocyanoethyl)benzene focuses on silica gel selection, solvent system development, and loading conditions [3]. Research demonstrates that 100-200 mesh silica provides optimal separation efficiency compared to finer mesh sizes [8]. Column dimensions of 15×5 cm with 140 grams of silica prove adequate for 100 millimole scale purifications [3].

Direct loading of crude reaction mixtures onto silica columns eliminates aqueous workup steps and reduces processing time [4]. The methodology employs reagent-coated silica columns where phosphorus oxychloride and triethylamine are pre-loaded onto the stationary phase [3]. This approach enables combined reaction and purification in a single operation [8].

Gradient elution systems using diethyl ether followed by increasing dichloromethane concentrations provide optimal separation [3]. The product typically elutes within the first four fractions using diethyl ether as initial mobile phase [22]. Column chromatography yields exceed 90% when properly optimized conditions are employed [4].

Solvent System Development

Solvent system development focuses on identifying environmentally benign alternatives to chlorinated solvents [9]. Research demonstrates successful purification using petroleum ether and ethyl acetate mixtures in 8:2 ratios [2]. These systems provide comparable separation efficiency to traditional dichloromethane-based methods while reducing environmental impact [23].

Polarity optimization studies reveal that (2-isocyanoethyl)benzene elutes with moderate polarity solvents, requiring careful gradient development [22]. The compound exhibits similar retention factors to tosyl chloride, necessitating specialized detection methods for monitoring purification progress [2]. Tetrazine-based staining reagents enable selective visualization of isocyanide products on thin-layer chromatography plates [10].

Alternative purification strategies include distillation and recrystallization, though these methods prove challenging due to thermal instability of isocyanides [24]. Reduced-pressure distillation at temperatures below 150°C enables purification of stable isocyanide derivatives [15]. Flash chromatography with rapid solvent removal minimizes decomposition during purification [9].

| Purification Method | Yield (%) | Purity (%) | Solvent Usage (mL/g) | Environmental Factor |

|---|---|---|---|---|

| Traditional Column | 85-92 | >95 | 45-60 | 15-25 |

| Optimized Flash | 90-95 | >98 | 25-35 | 8-12 |

| Green Solvent System | 88-93 | >96 | 30-40 | 6-10 |

| Direct Loading | 92-97 | >95 | 15-25 | 4-8 |

Nucleophilic Character of Isocyanide Moiety

The isocyanide functional group in (2-Isocyanoethyl)benzene exhibits distinctive nucleophilic character primarily attributed to the formally divalent carbon atom bearing a lone pair of electrons. This unique electronic configuration establishes the carbon center as a potent nucleophilic site, enabling diverse reaction pathways that distinguish isocyanides from conventional organic compounds.

The nucleophilic reactivity manifests prominently in SN2 substitution reactions where the isocyanide carbon attacks alkyl halides, yielding nitrilium intermediates that subsequently undergo hydrolysis to form secondary amides. This transformation represents an unconventional amide synthesis pathway, providing access to highly substituted secondary amides through in situ nitrilium ion formation. The reaction demonstrates remarkable substrate tolerance, accommodating various electrophile structures and functional groups while maintaining excellent scalability for synthetic applications.

Metal-catalyzed insertion reactions constitute another fundamental expression of isocyanide nucleophilicity. In palladium-catalyzed systems, the isocyanide coordinates to the metal center and undergoes migratory insertion into palladium-carbon bonds. This coordination activates the isocyanide toward subsequent transformations while preserving its nucleophilic character. The resulting imidoyl palladium intermediates serve as versatile platforms for constructing complex nitrogen-containing heterocycles.

The ambiphilic nature of isocyanides enables dual reactivity modes where the same molecule can function as both nucleophile and ligand simultaneously. This property proves particularly valuable in catalytic systems where the isocyanide substrate also serves to stabilize the transition metal catalyst throughout the reaction cycle.

Electrophilic Susceptibility Patterns

Despite their nucleophilic character, isocyanides also demonstrate susceptibility to electrophilic attack under specific conditions. Protonation at the nitrogen atom generates nitrilium cations, highly reactive electrophilic species that readily undergo nucleophilic addition reactions. This transformation represents a fundamental reversal of the normal nucleophilic reactivity pattern.

Nitrilium ion formation occurs readily under acidic conditions or through coordination with Lewis acidic metal centers. These cationic intermediates exhibit enhanced electrophilicity at the carbon center, facilitating nucleophilic attack by various heteroatoms including oxygen, nitrogen, and sulfur nucleophiles. The resulting products depend on the nature of the attacking nucleophile and reaction conditions.

In transition metal complexes, coordination to higher-valent metal centers increases the electrophilicity of the isocyanide carbon atom. This activation enables direct nucleophilic attack without prior protonation, leading to imidoyl metal complexes through Type II insertion mechanisms. The degree of activation correlates with the oxidation state and electron-deficiency of the coordinated metal center.

Photochemical activation represents an emerging area where isocyanides exhibit altered electrophilic behavior. Under visible light irradiation, certain isocyanide-metal complexes undergo single-electron processes that modify the electronic distribution around the functional group. These photoexcited states enable novel reaction pathways including radical coupling and bond cleavage reactions.

Multicomponent Reactions

Ugi Four-Component Reaction (U4CR)

The Ugi four-component reaction stands as the most prominent and synthetically valuable multicomponent transformation involving (2-Isocyanoethyl)benzene and related isocyanides. This convergent process combines an amine, carbonyl compound (aldehyde or ketone), carboxylic acid, and isocyanide to generate α-acetamido carboxamide derivatives in a single synthetic operation.

The reaction proceeds with remarkable efficiency under mild conditions, typically requiring only mixing of reactants in polar aprotic solvents such as dimethylformamide or methanol. High concentrations of reactants (0.5-2.0 M) generally provide optimal yields, while the transformation exhibits inherent high atom economy with water as the sole byproduct. The uncatalyzed nature of the reaction contributes to its operational simplicity and broad functional group tolerance.

Substrate scope investigations reveal exceptional versatility regarding all four reaction components. Aromatic and aliphatic aldehydes participate effectively, with electron-deficient benzaldehydes showing particular compatibility. Primary and secondary amines, including amino acid derivatives, serve as competent amine inputs, enabling access to peptide-like structures. Carboxylic acid components encompass aliphatic, aromatic, and heteroaromatic variants, with α-ketocarboxylic acids providing access to specialized heterocyclic products through subsequent cyclization reactions.

Recent developments in asymmetric variants have significantly expanded the synthetic utility of the Ugi reaction. Chiral phosphoric acid catalysts enable enantioselective four-component couplings with excellent stereoselectivity (up to 92% enantiomeric excess). These catalytic systems operate through hydrogen-bonded complexes involving the phosphoric acid and carboxylic acid components, establishing stereochemical control during the crucial isocyanide addition step.

Mechanistic Aspects and Reaction Intermediates

The mechanistic pathway of the Ugi four-component reaction involves a carefully orchestrated sequence of reversible and irreversible steps culminating in the formation of bis-amide products. Initial condensation between the amine and carbonyl components generates an imine intermediate with concomitant water elimination. This equilibrium process typically favors imine formation under the reaction conditions employed.

Proton exchange between the imine and carboxylic acid produces an activated iminium ion, which serves as the electrophilic partner for isocyanide attack. The nucleophilic addition of the isocyanide to the iminium carbon generates a nitrilium intermediate, representing the first irreversible step in the reaction sequence. Mass spectrometric studies using charge-tagged reagents have confirmed the formation and characterized the structure of these key nitrilium intermediates.

The final transformation involves nucleophilic attack of the carboxylate anion on the nitrilium carbon, followed by a crucial Mumm rearrangement. This rearrangement transfers the acyl group from oxygen to nitrogen, establishing the characteristic bis-amide structure of Ugi products. The irreversible nature of the Mumm rearrangement drives the overall reaction to completion despite the presence of multiple equilibria in earlier steps.

Computational studies have provided detailed insight into the energetics and transition states governing each mechanistic step. Density functional theory calculations reveal that the Mumm rearrangement proceeds through a concerted mechanism with moderate activation barriers. The bifunctional nature of chiral phosphoric acid catalysts in asymmetric variants involves simultaneous hydrogen bonding interactions with multiple reaction components, establishing the stereochemical outcome through noncovalent interactions.

Substrate Scope and Limitations

Systematic investigation of substrate scope reveals both the remarkable breadth and specific limitations of the Ugi four-component reaction. Aliphatic aldehydes generally provide excellent yields across a wide range of structures, from simple acetaldehyde to complex branched systems. Aromatic aldehydes show variable reactivity depending on substitution patterns, with electron-withdrawing groups typically enhancing reactivity while strongly electron-donating substituents may impede the reaction.

Ketone substrates present greater challenges due to increased steric hindrance around the electrophilic carbon center. Simple ketones such as acetone and cyclopentanone participate effectively, but α-branched ketones show significantly reduced reactivity. Diisopropyl ketone, for instance, fails to provide detectable Ugi products under standard conditions, highlighting the sensitivity to steric factors.

Amine component tolerance encompasses primary and secondary amines, with aromatic amines generally showing reduced reactivity compared to aliphatic variants. Secondary amino acids represent particularly valuable inputs, enabling the synthesis of complex peptidomimetic structures in good yields. However, the reaction with secondary amino acids and ketones requires longer reaction times and may benefit from Lewis acid catalysis to achieve acceptable conversion.

Isocyanide structural requirements favor tertiary alkyl isocyanides such as tert-butyl isocyanide for optimal reactivity. Primary and secondary isocyanides generally provide lower yields and may compete with undesired side reactions. Aromatic isocyanides, including (2-Isocyanoethyl)benzene, demonstrate intermediate reactivity and require careful optimization of reaction conditions. Functional group tolerance within the isocyanide structure accommodates esters, ethers, and halides, but strongly electron-withdrawing groups may attenuate reactivity.

Cascade and Tandem Reactions

Ugi-Pictet-Spengler Reaction Sequence

The Ugi-Pictet-Spengler reaction sequence represents a paradigmatic example of cascade multicomponent reaction chemistry, combining the synthetic efficiency of the Ugi four-component reaction with the heterocycle-forming capability of the Pictet-Spengler cyclization. This tandem process enables rapid access to complex polycyclic scaffolds containing multiple stereocenters from simple starting materials.

The reaction sequence typically employs tryptamine derivatives or amino acid substrates bearing appropriate aromatic substitution patterns. Following Ugi four-component coupling, the resulting amide products containing masked aldehyde functionality undergo intramolecular Pictet-Spengler cyclization under acidic conditions. Formic acid at room temperature proves effective for electron-rich aromatic systems, while more forcing conditions using methanesulfonic acid at elevated temperatures enable cyclization of less nucleophilic substrates.

Stereochemical outcomes in the Pictet-Spengler step depend on the substitution pattern of the aromatic ring and the stereochemistry established in the preceding Ugi reaction. Diastereoselectivity ranges from moderate to good, with electron-donating groups generally providing enhanced selectivity. The preservation of stereochemistry from amino acid inputs enables the synthesis of enantiomerically pure polycyclic products when chiral starting materials are employed.

Recent developments have expanded the scope to include varied isocyanide inputs and alternative cyclization conditions. (2-Isocyanoethyl)benzene and related aromatic isocyanides participate effectively in these sequences, providing access to tetrahydro-β-carboline and related heterocyclic scaffolds. The reaction tolerates diverse functional groups and can be performed on preparative scales with consistent results.

Formation of Complex Heterocyclic Scaffolds

The cascade reactivity of isocyanides enables the construction of structurally diverse heterocyclic frameworks through carefully designed reaction sequences. These transformations typically involve initial multicomponent coupling followed by intramolecular cyclization events that establish ring systems with defined regiochemistry and stereochemistry.

Novel pyrido[2,1-c]triazine scaffolds have been accessed through three-component reactions of 2-hydrazinopyridine, aldehydes, and isocyanides. The reaction proceeds through [4+1] cycloaddition mechanisms distinct from conventional Groebke-Blackburn-Bienaymé reactions. The resulting six-membered heterocycles exhibit enhanced three-dimensional character compared to planar imidazo-heterocycles, providing valuable structural diversity for medicinal chemistry applications.

Triazolopyridine frameworks emerge from analogous three-component processes using isocyanates or isothiocyanates as electrophilic partners. These reactions demonstrate remarkable selectivity for five-membered ring formation despite the potential for alternative cyclization modes. The products contain useful functional handle groups including sulfonamide bioisosteres of carboxylic acids.

Advanced cascade sequences enable the formation of complex polycyclic systems through multiple bond-forming events. The combination of Ugi reactions with Pictet-Spengler and oxidative coupling processes can generate pentacyclic structures in single-pot operations. These transformations demonstrate the power of multicomponent reaction chemistry for rapidly accessing molecular complexity from simple precursors.

Transition Metal-Catalyzed Transformations

Palladium-mediated Reactions

Palladium-catalyzed transformations of (2-Isocyanoethyl)benzene and related isocyanides represent a rapidly expanding area of synthetic methodology. These reactions typically proceed through coordination of the isocyanide to palladium(0) complexes, followed by oxidative addition of organic halides and subsequent migratory insertion to generate imidoyl palladium intermediates.

Classical palladium-catalyzed isocyanide insertion reactions involve aryl or alkenyl halides as electrophilic coupling partners. The transformation proceeds through well-defined mechanistic pathways involving oxidative addition, isocyanide coordination, migratory insertion, and reductive elimination. The resulting imidoyl products serve as versatile intermediates for further functionalization or can be isolated as stable compounds.

Recent developments in photocatalytic palladium chemistry have extended the scope to include unactivated alkyl iodides as electrophilic partners. These transformations require photoexcitation of palladium complexes to enable single-electron processes that generate alkyl radicals from alkyl halides. The subsequent radical coupling with coordinated isocyanides provides access to secondary amides under remarkably mild conditions.

The substrate scope encompasses primary, secondary, and tertiary alkyl iodides, with moderate to excellent yields typically observed. Functional group tolerance includes esters, ethers, and aromatic systems, enabling late-stage functionalization of complex molecules. The requirement for photoirradiation and specific base additives such as DMAP highlights the specialized nature of these transformations.

Cascade palladium-catalyzed processes have been developed for the synthesis of complex heterocyclic systems. The combination of isocyanide insertion with subsequent cyclization or coupling reactions enables rapid assembly of quinoline, phenanthridine, and related aromatic nitrogen heterocycles. These transformations often proceed with excellent regioselectivity and functional group tolerance.

Emerging Catalytic Applications

The development of base metal catalysts for isocyanide transformations represents an active area of research driven by sustainability and cost considerations. Cobalt, nickel, and iron complexes have shown particular promise for mediating isocyanide insertion reactions through mechanisms distinct from those observed with precious metal catalysts.

Cobalt-catalyzed isocyanide coupling reactions demonstrate unique selectivity patterns and reaction pathways. The reduced electronegativity of cobalt compared to rhodium and iridium analogs results in more nucleophilic organometallic intermediates, enabling unprecedented reaction pathways in carbon-hydrogen functionalization and cross-coupling chemistry. Recent advances have achieved cobalt-catalyzed isocyanide insertions under mild conditions with broad substrate scope.

Photocatalytic applications using organic photocatalysts represent another emerging frontier. Isocyanides can serve as alkyl radical precursors through selective carbon-nitrogen bond cleavage under visible light irradiation. These transformations enable Csp3-Csp2 coupling reactions with cyanopyridines and related heterocycles through double decyanation processes.

The scope of photoredox-catalyzed isocyanide transformations encompasses primary, secondary, and tertiary substrates, including amino acid derivatives and complex natural product structures. Mechanistic studies support catalytic cycles involving silyl radical addition, β-fragmentation, and radical-radical coupling events. The mild reaction conditions and functional group tolerance make these methods particularly attractive for synthetic applications.

Emerging applications in polymer science utilize isocyanides as monomers for living polymerization processes. Alkyne-palladium(II) catalysts enable controlled polymerization with precise molecular weight control and low dispersity. These polymers exhibit unique helical structures and have found applications in chiral recognition, circularly polarized luminescence, and advanced materials science.

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant